molecular formula C18H18O4 B14139402 2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate CAS No. 88952-21-0

2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate

Cat. No.: B14139402
CAS No.: 88952-21-0
M. Wt: 298.3 g/mol
InChI Key: ZMTPZDOZWSYAGA-UHFFFAOYSA-N
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Description

2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C18H18O4 It is a derivative of benzoate and is known for its unique chemical structure, which includes an acetyl group, two methyl groups, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate typically involves the esterification of 2-acetyl-4,6-dimethylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The methoxybenzoate moiety can interact with various receptors and enzymes, influencing their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both acetyl and methoxybenzoate groups provides a versatile framework for various chemical modifications and applications.

Properties

CAS No.

88952-21-0

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(2-acetyl-4,6-dimethylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C18H18O4/c1-11-9-12(2)17(16(10-11)13(3)19)22-18(20)14-5-7-15(21-4)8-6-14/h5-10H,1-4H3

InChI Key

ZMTPZDOZWSYAGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)OC(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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